molecular formula C13H12FN7O4 B2916394 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide CAS No. 450346-08-4

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide

Cat. No.: B2916394
CAS No.: 450346-08-4
M. Wt: 349.282
InChI Key: NFGOYBPDTXBAEC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide consists of a benzamide core with a fluorine-substituted benzene ring. The presence of the nitro group and amino group on the pyrimidine ring adds to its complexity. You can visualize its structure here .

Scientific Research Applications

1. Pharmaceutical Research and Drug Design

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide is explored in pharmaceutical research, particularly in the design and synthesis of novel compounds with potential therapeutic applications. For instance, the study of various nitro- and fluorobenzamides, including compounds similar to this compound, has shown high affinities to σ receptors, indicating potential for applications in radioligand therapies or diagnostic imaging (Shiue et al., 1997).

2. Antitumor and Antimicrobial Applications

Studies involving derivatives of pyrimidine, similar to the this compound, have shown significant antitumor and antimicrobial activities. These compounds, upon modification and interaction with other chemical entities, exhibit cytostatic activities against various cancer cell lines, highlighting their potential in cancer treatment (Racané et al., 2006).

3. Chemical Synthesis and Material Science

The compound and its derivatives are used in chemical synthesis and material science, particularly in the preparation of novel co-crystals. Such research endeavors aim to enhance the physicochemical properties of related compounds, which can have implications in pharmaceutical formulations and material applications (Vangala et al., 2012).

Future Directions

: ChemSpider: 6-amino-5-nitrosopyrimidine-2,4-diol

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN7O4/c14-8-3-1-2-7(4-8)13(23)16-5-9(22)19-20-12-10(21(24)25)11(15)17-6-18-12/h1-4,6H,5H2,(H,16,23)(H,19,22)(H3,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGOYBPDTXBAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN7O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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